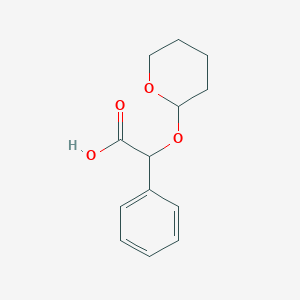

2-(Oxan-2-yloxy)-2-phenylacetic acid

Description

2-(Oxan-2-yloxy)-2-phenylacetic acid is a carboxylic acid derivative featuring a phenyl group and an oxan-2-yloxy (tetrahydropyranyloxy) substituent. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . The oxan-2-yloxy group, a cyclic ether, enhances lipophilicity and may improve metabolic stability compared to linear ethers or esters.

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-(oxan-2-yloxy)-2-phenylacetic acid |

InChI |

InChI=1S/C13H16O4/c14-13(15)12(10-6-2-1-3-7-10)17-11-8-4-5-9-16-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15) |

InChI Key |

CJJAVRWGJRYWMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(Oxan-2-yloxy)-2-phenylacetic acid with its analogs:

Key Observations:

- Substituent Effects: The oxan-2-yloxy group in this compound likely enhances solubility in organic solvents compared to the more polar hydroxyl or oxo groups. Its cyclic structure may also confer conformational rigidity, influencing receptor interactions . The dimethylamino and diphenylethyl groups in the C₂₅H₂₄N₂O₃ analog contribute to a higher molecular weight (400.47 g/mol) and significantly improved binding affinity to biological targets, outperforming furosemide by 1.5× in molecular docking studies . Butyryloxy substituents (C₁₂H₁₄O₄) are used in kinetic resolution processes, indicating utility in synthesizing enantiomerically pure compounds .

Functional Group Impact :

- The oxo group in phenylglyoxylic acid (C₈H₆O₃) makes it a key intermediate in synthesizing semi-synthetic antibiotics like cefamandole and anti-cholinergic drugs .

- Ester derivatives (e.g., methyl 2-oxo-2-phenylacetate) are often employed as stable intermediates in organic synthesis due to their reduced acidity compared to carboxylic acids .

Receptor Binding and Inhibition

- The C₂₅H₂₄N₂O₃ analog demonstrated exceptional binding affinity in molecular docking studies, targeting receptors associated with hypertension and edema. Its diphenylethyl group may facilitate hydrophobic interactions with receptor pockets, while the dimethylamino group enhances solubility in physiological environments .

- Phenylglyoxylic acid (C₈H₆O₃) is a metabolite of styrene and serves as a biomarker for occupational exposure. Its α-keto acid structure also enables chelation of metal ions, relevant in catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.